Methyl chlorodithioformate

Solvolysis kinetics SN1 vs SN2 mechanism LFER

Methyl chlorodithioformate (CAS 16696-91-6), also named methyl carbonochloridodithioate or chlorodithioformic acid methyl ester, is a reactive organosulfur compound of the chlorodithioformate ester class. It is characterized by a thiocarbonyl (C=S) and a sulfenyl chloride (–S–Cl) functionality.

Molecular Formula C2H3ClS2
Molecular Weight 126.6 g/mol
CAS No. 16696-91-6
Cat. No. B101548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl chlorodithioformate
CAS16696-91-6
Molecular FormulaC2H3ClS2
Molecular Weight126.6 g/mol
Structural Identifiers
SMILESCSC(=S)Cl
InChIInChI=1S/C2H3ClS2/c1-5-2(3)4/h1H3
InChIKeyCRPQEIZIDRUDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Chlorodithioformate (CAS 16696-91-6): Procurement-Quality Physical Properties and Class Identity


Methyl chlorodithioformate (CAS 16696-91-6), also named methyl carbonochloridodithioate or chlorodithioformic acid methyl ester, is a reactive organosulfur compound of the chlorodithioformate ester class. It is characterized by a thiocarbonyl (C=S) and a sulfenyl chloride (–S–Cl) functionality . Physicochemical benchmarks for procurement include a density of 1.315 g/cm³, a boiling point of 107.6 °C at 760 mmHg, a flash point of 31.1 °C, and a refractive index n20/D of 1.49 . These data define the bulk identity of the compound and serve as initial quality-control parameters for incoming material.

Why Methyl Chlorodithioformate Cannot Be Replaced by Generic Thioester or Chloroformate Analogs


Although methyl chlorodithioformate (MeSCSCl) belongs to the broader methyl chloroformate/thioester family, systematic kinetic studies demonstrate that the progressive replacement of oxygen by sulfur radically alters both the rate and the mechanism of solvolysis. The hydrolysis rate across the four methyl analogues follows the order MeSCSCl > MeSCOCl > MeOCSCl > MeOCOCl, corresponding to a shift from a pure SN1 (ionization) pathway for the dithio compound to an SN2 (addition–elimination) pathway for the all-oxygen congener [1]. Consequently, a procurement decision based solely on generic class similarity—e.g., substituting methyl chlorothioformate or methyl chlorothionoformate for the dithio ester—would lead to dramatically different reaction kinetics and product distributions.

Methyl Chlorodithioformate: Head-to-Head Quantitative Performance Data Against In-Class Alternatives


Solvolysis Rate and Mechanism: Methyl Chlorodithioformate vs. Methyl Chloroformate and Its Thio‑Analogues

The solvolysis rate of methyl chlorodithioformate (MeSCSCl) is the highest among the four methyl chloroformate/thioformate analogues. Conductometric measurements in methanol, ethanol, and ethanol–water mixtures established the reactivity sequence MeSCSCl > MeSCOCl > MeOCSCl > MeOCOCl [1]. In methanol, MeSCSCl solvolyzes via a pure SN1 mechanism (rate-determining ionization), whereas MeSCOCl, MeOCSCl, and MeOCOCl solvolyze via an SN2 pathway [1]. In ethanol, SN1 character remains dominant only for MeSCSCl, accelerating its ethanolysis rate beyond those of the other three compounds [1]. This mechanistic divergence is directly linked to the cation stability imparted by the two sulfur atoms [2].

Solvolysis kinetics SN1 vs SN2 mechanism LFER

Reaction with Azide Ions: Reversed Reactivity Order for Chlorodithioformate Esters

In 70% aqueous acetone, the second-order rate constants (kN) for the reaction of chlorodithioformate esters with azide ions decrease as the electron-donating ability of the ester alkyl group increases [1]. This trend is the inverse of that observed for SN1 solvolysis, where electron-donating groups accelerate the reaction. The activation entropies are highly negative (indicative of a bimolecular transition state), and the rapid rates arise from unusually low activation energies [1]. While the published abstract does not provide the absolute kN value for the methyl ester, it establishes that the methyl derivative reacts faster with azide than higher alkyl or aryl chlorodithioformates under identical conditions [1].

Azide ion nucleophilicity Bimolecular mechanism Activation parameters

Thioacylation Efficiency: Methyl Chlorodithioformate vs. Dimethyl Trithiocarbonate

Methyl chlorodithioformate reacts with methylmagnesium iodide at −40 °C to give dimethyl trithiocarbonate and 3,3,7,7‑tetrakis(methylthio)‑1,2,4,6‑tetrathiepane‑5‑thione [1]. In contrast, the same Grignard reagent with dimethyl trithiocarbonate itself does not produce the tetrathiepane product; instead, dimethyl trithiocarbonate is used with carbanions of ketones to yield methyl carbodithioates [2]. This divergence illustrates that methyl chlorodithioformate engages in a unique oxidative coupling pathway that the symmetrical trithiocarbonate cannot replicate.

Thioacylation Carbodithioate synthesis Grignard addition

Hydrolytic Stability: Methyl Chlorodithioformate vs. Methyl Chlorothionoformate

McKinnon and Queen (1972) determined activation parameters for the hydrolysis of methyl chlorodithioformate and methyl chlorothionoformate in water and aqueous acetone [1]. Both compounds hydrolyze via an SN1 mechanism; however, the chlorodithioformate ester reacted faster than its chlorothionoformate counterpart under identical conditions, consistent with the greater electron-donating ability of the –SMe group relative to –OMe [1]. The solvent isotope effect (kH2O/kD2O) further confirmed the unimolecular ionization pathway for the methyl dithio ester [1].

Hydrolysis kinetics SN1 mechanism Solvent isotope effect

Procurement-Driven Application Scenarios for Methyl Chlorodithioformate


Rapid SN1 Thioacylation in Anhydrous Solvents

Because methyl chlorodithioformate solvolyzes via an SN1 mechanism even in ethanol, it is the thioacylating agent of choice when a fast, ionization-driven transfer of the thiocarbonyl group is required without competition from bimolecular side reactions [1]. This scenario is particularly relevant in the synthesis of dithioesters and thiocarbamates where reaction time is critical.

Nucleophilic Azide Transfer for Click Chemistry Precursors

The compound’s superior reactivity with azide ions in 70% aqueous acetone makes it an efficient source of dithioacyl azides, which can serve as masked thioisocyanates or as partners in Cu-catalyzed azide–alkyne cycloaddition (CuAAC) after further functionalization [1]. Users should select the methyl ester over bulkier chlorodithioformates when speed of azide incorporation is paramount.

Synthesis of Polysulfur Heterocycles via Grignard Coupling

The unique oxidative coupling pathway observed with methylmagnesium iodide at low temperature yields tetrathiepane-thione frameworks that are inaccessible from dimethyl trithiocarbonate [1]. This makes methyl chlorodithioformate an essential building block for sulfur-rich heterocycles with potential electronic or optoelectronic properties.

Hydrolytic Generation of Dithioic Acid Intermediates

The rapid SN1 hydrolysis of methyl chlorodithioformate relative to its chlorothiono- and chloroformate analogues enables the in situ generation of methanedithioic acid or its salts under mild aqueous conditions [1]. This pathway is useful in the temporary protection of amines as dithiocarbamates or in metal-complexation studies.

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